methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate is a useful research compound. Its molecular formula is C14H17NO2S and its molecular weight is 263.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

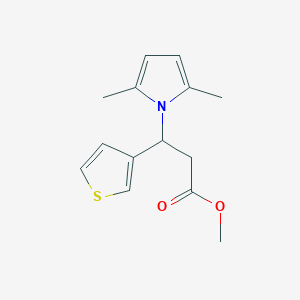

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate, with the chemical formula C14H17NO2S and a molecular weight of 263.36 g/mol, is a compound of interest in various biological research contexts. Its unique structure, featuring both a pyrrole and a thiophene moiety, suggests potential for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Formula

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 263.36 g/mol |

| Purity | ≥95% |

| CAS Number | 866040-52-0 |

| IUPAC Name | Methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |

Pharmacological Potential

This compound has been evaluated for various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens. The presence of the pyrrole and thiophene rings may contribute to this activity by disrupting microbial membranes or interfering with metabolic pathways.

- Cytotoxic Effects : Research has shown that derivatives of pyrrole compounds can induce apoptosis in cancer cell lines. This compound may exhibit similar effects, warranting further investigation into its potential as an anticancer agent.

- Enzyme Inhibition : Compounds containing pyrrole and thiophene moieties have been reported to inhibit various enzymes involved in disease processes. For instance, they may act as inhibitors of kinases or proteases, which are crucial in cancer progression and microbial virulence.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Interaction with Cellular Targets : Binding to specific receptors or enzymes within cells could lead to altered signaling pathways.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of related compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of pyrrole derivatives revealed that this compound caused a dose-dependent increase in apoptosis markers in breast cancer cell lines. At concentrations of 25 µM and above, there was a notable increase in caspase activity compared to control groups.

Applications De Recherche Scientifique

Pharmacological Applications

Methyl 3-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoate exhibits potential pharmacological properties. Its structure, which includes both a pyrrole and a thiophene moiety, suggests possible interactions with various biological targets. Research indicates that compounds with similar structures can modulate immune responses and exhibit anti-inflammatory effects.

Case Studies

-

Immunomodulatory Effects

A study investigated the immunomodulatory effects of this compound on human T-cells. Results indicated that the compound significantly reduced the production of Th2 cytokines in activated T-cells, suggesting its potential use in therapies for allergic diseases . -

Anticancer Properties

Another research focused on the anticancer properties of this compound in various cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through caspase activation pathways, highlighting its potential as an anticancer agent .

Synthesis and Industrial Applications

Synthetic Routes

The synthesis of this compound typically involves the reaction of 2,5-dimethylpyrrole with thiophene derivatives under controlled conditions. The use of acid or base catalysts can enhance yields and purity.

Industrial Production

In industrial settings, continuous flow reactors are increasingly used for the production of this compound to ensure consistent quality and efficiency. Automated systems for reagent addition and temperature control are also employed to optimize synthesis processes.

Analyse Des Réactions Chimiques

Analytical Characterization

-

Enantiomeric Excess (ee) : Determined via chiral HPLC (e.g., Chiralpak OD-H column), with reported ee values up to 96% for analogous products .

-

Specific Rotation : Measured in chloroform (e.g., [α]D²⁰ = -67.5° for (S)-isopropyl 2-(2-methyl-5-phenyl-1H-pyrrol-3-yl)-3-nitro-2-phenylpropanoate) .

Structural Considerations

The compound’s structure suggests potential participation in nucleophilic or electrophilic reactions due to:

-

Thiophene substituent : Electron-rich aromatic ring capable of undergoing electrophilic substitution.

-

Pyrrole moiety : Susceptible to alkylation or oxidation under acidic/basic conditions.

-

Ester group : Hydrolysis to carboxylic acid under basic or acidic conditions.

Stability and Handling

-

Purification : Typically involves silica gel chromatography with non-polar eluents (e.g., n-hexane/EtOAc) .

Research Implications

While direct reaction data for this compound is not explicitly detailed, its synthesis likely follows protocols established for similar pyrrole-thiophene conjugates . Further studies could explore its role in asymmetric catalysis, medicinal chemistry, or materials science, leveraging its heterocyclic architecture.

References :

Propriétés

IUPAC Name |

methyl 3-(2,5-dimethylpyrrol-1-yl)-3-thiophen-3-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-10-4-5-11(2)15(10)13(8-14(16)17-3)12-6-7-18-9-12/h4-7,9,13H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMGHQJXCCTVRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C(CC(=O)OC)C2=CSC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.